molecular formula C12H16ClNO2 B5060817 butyl (5-chloro-2-methylphenyl)carbamate CAS No. 67648-30-0

butyl (5-chloro-2-methylphenyl)carbamate

Cat. No.: B5060817
CAS No.: 67648-30-0
M. Wt: 241.71 g/mol
InChI Key: RMKHMFXHMIXHQX-UHFFFAOYSA-N
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Description

Butyl (5-chloro-2-methylphenyl)carbamate is a carbamate ester characterized by a phenyl ring substituted with a chlorine atom at position 5 and a methyl group at position 2. The carbamate functional group (-O-C(O)-NH-) is linked to the aromatic ring, with a butyl ester moiety. Carbamates are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity.

Properties

IUPAC Name

butyl N-(5-chloro-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-4-7-16-12(15)14-11-8-10(13)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKHMFXHMIXHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90987013
Record name Butyl hydrogen (5-chloro-2-methylphenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67648-30-0
Record name NSC28545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyl hydrogen (5-chloro-2-methylphenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

5-chloro-2-methylphenyl isocyanate+butanolbutyl (5-chloro-2-methylphenyl)carbamate\text{5-chloro-2-methylphenyl isocyanate} + \text{butanol} \rightarrow \text{this compound} 5-chloro-2-methylphenyl isocyanate+butanol→butyl (5-chloro-2-methylphenyl)carbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 50-60°C, and the reaction mixture is stirred for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Butyl (5-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Hydrolysis: 5-chloro-2-methylphenylamine and butanol.

    Oxidation: Various oxidation products, depending on the specific conditions.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Butyl (5-chloro-2-methylphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of butyl (5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based compounds, which are known to inhibit enzymes such as acetylcholinesterase.

Comparison with Similar Compounds

Key Compounds from Literature:

Benzyl N-(5-Chloro-2-fluorophenyl)carbamate ():

  • Substituents: 5-Cl, 2-F.
  • Ester group: Benzyl.
  • The fluorine atom’s high electronegativity enhances polarization of the aromatic ring, increasing reactivity in electrophilic substitutions compared to the methyl group in the target compound .

Methyl (5-Chloro-2-formylphenyl)carbamate (): Substituents: 5-Cl, 2-formyl. Ester group: Methyl.

Ethyl (2-Bromo-4-methylphenyl)carbamate ():

  • Substituents: 2-Br, 4-Me.
  • Ester group: Ethyl.
  • Bromine’s larger atomic radius and polarizability increase steric hindrance and alter nucleophilic substitution pathways compared to chlorine in the target compound .

tert-Butyl 2-Chloro-5-(trifluoromethyl)phenylcarbamate ():

  • Substituents: 2-Cl, 5-CF₃.
  • Ester group: tert-Butyl.
  • The trifluoromethyl group strongly withdraws electrons, deactivating the ring and reducing reactivity toward electrophilic attack, a contrast to the target compound’s methyl group .

tert-Butyl (4-Bromo-5-fluoro-2-methylphenyl)carbamate (): Substituents: 4-Br, 5-F, 2-Me. Ester group: tert-Butyl.

Physicochemical Properties

Molecular Weight and Solubility Trends:

  • Butyl (5-Chloro-2-methylphenyl)carbamate: Estimated molecular weight ≈ 241.5 g/mol (C₁₂H₁₆ClNO₂). The butyl group enhances lipophilicity, favoring membrane permeability.
  • Methyl (5-Chloro-2-formylphenyl)carbamate: Molecular weight = 213.62 g/mol (C₉H₈ClNO₃) . Lower molecular weight and methyl ester improve aqueous solubility.
  • 2,2,2-Trifluoroethyl N-(5-Bromo-6-methylpyridin-2-yl)carbamate (): Molecular weight = 316.5 g/mol. The trifluoroethyl group increases electronegativity, reducing solubility in non-polar solvents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Ester Group Molecular Weight (g/mol) Key Applications
This compound 5-Cl, 2-Me Butyl ~241.5 Agrochemical intermediates
Benzyl N-(5-Chloro-2-fluorophenyl)carbamate 5-Cl, 2-F Benzyl ~279.7 Pharmaceutical synthesis
Methyl (5-Chloro-2-formylphenyl)carbamate 5-Cl, 2-formyl Methyl 213.62 Organic synthesis
tert-Butyl 2-Chloro-5-(trifluoromethyl)carbamate 2-Cl, 5-CF₃ tert-Butyl ~294.7 Anticancer research

Research Findings

Electronic Effects : Chlorine and fluorine substituents enhance electrophilic substitution reactivity, while methyl groups provide steric protection .

Ester Group Impact : Bulkier esters (e.g., tert-butyl) improve metabolic stability but reduce solubility, whereas smaller esters (methyl, ethyl) favor synthetic versatility .

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